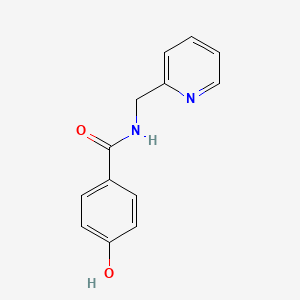![molecular formula C18H18N2O4 B5868299 methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoylphenylurea and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors. This compound has been found to inhibit the activity of the GABA receptor, which plays a key role in the regulation of neuronal excitability. This compound has also been found to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and pain perception. In addition, this compound has been found to exhibit insecticidal properties, making it a potential candidate for use as a pesticide.
实验室实验的优点和局限性
One of the main advantages of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its ability to modulate the activity of ion channels and receptors, making it a valuable tool for studying the physiology of neurons. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many future directions for research on methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. One potential area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, the insecticidal properties of this compound could be further explored for use as a pesticide.
合成方法
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is synthesized by reacting 4-aminobenzoyl chloride with propionamide to form 4-(propionylamino)benzoyl chloride. This intermediate compound is then reacted with methyl 2-aminobenzoate in the presence of a base to form this compound. The overall reaction is shown below:
科学研究应用
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including agriculture, cancer research, and neuroscience. In agriculture, this compound has been found to exhibit insecticidal properties and has been used as a pesticide to control various pests. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
methyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-5-4-6-14(15)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTRRWRYZFDISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)


